PI3Kδ Inhibition: 102 nM Cellular Potency vs. Idelalisib
4-(2,4,5-Trimethylbenzyl)piperidine inhibits PI3Kδ-mediated AKT phosphorylation in Ri-1 cells with an IC50 of 102 nM [1]. In contrast, the clinical PI3Kδ inhibitor idelalisib exhibits an IC50 of 2.5 nM in biochemical assays and sub-10 nM in cellular assays [2]. While the compound is approximately 40-fold less potent than idelalisib, its distinct benzylpiperidine scaffold offers a different chemical starting point for medicinal chemistry optimization. No PI3Kδ inhibition data are reported for unsubstituted 4-benzylpiperidine [3].
| Evidence Dimension | Inhibition of human PI3Kδ-mediated AKT phosphorylation (S473) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Idelalisib: IC50 = 2.5 nM (biochemical) / <10 nM (cellular); 4-Benzylpiperidine: Not reported/No activity |
| Quantified Difference | ~40-fold lower potency vs. idelalisib; Undefined vs. 4-benzylpiperidine |
| Conditions | Ri-1 cells, 30 min, electrochemiluminescence assay [1] |
Why This Matters
This establishes the compound as a distinct, weaker PI3Kδ inhibitor with a novel chemotype, useful for scaffold hopping and SAR exploration.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 View Source
- [2] BindingDB. BDBM50403068 (CHEMBL2216870). Idelalisib PI3Kdelta inhibition data. Retrieved from https://bdb8.ucsd.edu View Source
- [3] PubChem. 4-Benzylpiperidine (CID 76043). Bioactivity summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/76043 View Source
